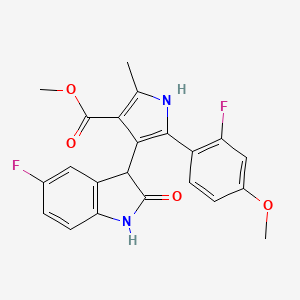![molecular formula C20H17F3O6 B11158014 4-(trifluoromethyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B11158014.png)
4-(trifluoromethyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(TRIFLUOROMETHYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a trimethoxyphenyl group attached to a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TRIFLUOROMETHYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and 3,4,5-trimethoxybenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(TRIFLUOROMETHYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxy groups, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
4-(TRIFLUOROMETHYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(TRIFLUOROMETHYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **4-(TRIFLUOROMETHYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H-CHROMEN-2-ONE
- **5-(TRIFLUOROMETHYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Uniqueness
4-(TRIFLUOROMETHYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and trimethoxyphenyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C20H17F3O6 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
4-(trifluoromethyl)-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C20H17F3O6/c1-25-16-6-11(7-17(26-2)19(16)27-3)10-28-12-4-5-13-14(20(21,22)23)9-18(24)29-15(13)8-12/h4-9H,10H2,1-3H3 |
InChI Key |
DMFDOQCXTFHKLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-propylbenzamide](/img/structure/B11157936.png)
![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157943.png)
![N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine](/img/structure/B11157945.png)

![7,8-bis[(3-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11157949.png)
![4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B11157952.png)

![2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11157967.png)
![1-(2,5-dimethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11157973.png)
![1-butyl-N-{4-[(2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157976.png)
![1-(3,4-dimethylphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157982.png)
![3-[(4-Fluorophenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B11157995.png)
![N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11158000.png)
![1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B11158004.png)
